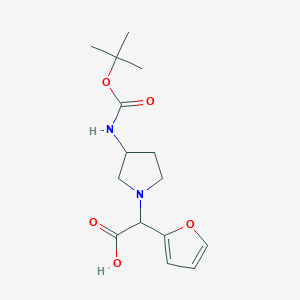

(3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid

Description

Properties

IUPAC Name |

2-(furan-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-10-6-7-17(9-10)12(13(18)19)11-5-4-8-21-11/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONCPENVVZDUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group of pyrrolidine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Acetic Acid Moiety: The protected pyrrolidine is then reacted with furan-2-yl-acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale equipment for synthesis and purification.

Types of Reactions:

Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, particularly at the furan ring.

Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized furan derivatives.

Reduction: Reduced furan derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound's structure enhances its stability and solubility, making it a valuable candidate for drug development. Its potential applications in pharmaceuticals include:

- Antitumor Activity : Research indicates that derivatives of compounds with similar structures exhibit antitumor properties. For instance, studies on anthra[2,3-b]furan derivatives demonstrated significant antiproliferative effects against various tumor cell lines, suggesting that (3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid may also exhibit similar properties due to its structural attributes .

- Inhibition of Protein Kinases : The compound has shown promise as an inhibitor of specific protein kinases involved in cancer progression. This is crucial for developing targeted therapies that can circumvent multidrug resistance in cancer treatment .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets. Key insights include:

- Binding Affinity Studies : Interaction studies reveal that the compound binds effectively to various biological targets, which is essential for understanding its pharmacodynamics and pharmacokinetics. The presence of both polar and nonpolar groups allows for versatile interactions within biological systems .

- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial activity. The structural similarities suggest that this compound could possess antimicrobial properties worth exploring further .

Synthetic Approaches

The synthesis of this compound involves several steps that can vary based on experimental conditions. Common approaches include:

- Boc Protection : The amino group is protected using a tert-butoxycarbonyl (Boc) group, enhancing stability during synthesis.

- Formation of the Furan Moiety : The furan ring is synthesized through cyclization reactions involving suitable precursors.

- Acetic Acid Functionalization : The acetic acid group is introduced through carboxylation reactions or by modifying existing functional groups.

These synthetic pathways are crucial for producing the compound in sufficient yields for research and application purposes .

Comparison with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-pyrrolidine | Lacks furan and acetic acid groups | Moderate antimicrobial activity |

| Furan-2-carboxylic acid | Contains only furan and carboxylic acid | Antioxidant properties |

| Boc-protected amino acids | Similar Boc protection but different core structures | Varies widely; often used in drug synthesis |

The combination of a pyrrolidine ring, furan moiety, and acetic acid functionality in this compound may enhance its biological activity compared to simpler analogs.

Mechanism of Action

The mechanism of action of (3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analog: (4-Boc-amino-piperidin-1-yl)-furan-2-yl-acetic Acid

A closely related compound is (4-Boc-amino-piperidin-1-yl)-furan-2-yl-acetic acid (CAS: 870703-77-8), which substitutes the pyrrolidine ring with a piperidine ring (6-membered nitrogen heterocycle) and positions the Boc group at the 4-position instead of the 3-position .

Key Differences :

*Note: The molecular formula for the pyrrolidine analog is inferred based on structural similarity to the piperidine derivative.

Functional Implications :

- Ring Size : The piperidine ring’s larger size may enhance binding to biological targets requiring deeper hydrophobic pockets, while the pyrrolidine’s compact structure favors interactions with shallower sites.

- Solubility & Pharmacokinetics : The piperidine derivative’s higher molecular weight and extended structure may reduce aqueous solubility but improve membrane permeability.

Other Structural Analogs

However, their biological activities and synthetic applications likely diverge due to differences in ring aromaticity and substituent placement.

Biological Activity

(3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid is a synthetic compound notable for its unique structural features, which include a pyrrolidine ring, a furan moiety, and an acetic acid functional group. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 251.28 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies indicate that this compound shows moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : It has been reported to interact with specific enzymes, potentially modulating metabolic pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Binding Affinity : The compound's structure allows it to bind effectively to various biological targets, including enzymes and receptors.

- Modulation of Signaling Pathways : By interacting with specific molecular targets, it can alter signal transduction pathways involved in cellular processes.

- Chemical Reactivity : The presence of polar and nonpolar functional groups enhances its reactivity, allowing for modifications that can improve its biological activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-pyrrolidine | Lacks furan and acetic acid groups | Moderate antimicrobial activity |

| Furan-2-carboxylic acid | Contains only furan and carboxylic acid | Antioxidant properties |

| Boc-protected amino acids | Similar Boc protection but different core structures | Varies widely; often used in drug synthesis |

| This compound | Combines pyrrolidine ring, furan moiety, and acetic acid functionality | Enhanced biological activity compared to simpler analogs |

Case Studies

Several studies have examined the biological effects of this compound:

- Antioxidant Study : In vitro assays demonstrated that the compound effectively scavenges free radicals, indicating its potential as a therapeutic agent for oxidative stress-related diseases.

- Antimicrobial Testing : A study evaluated its efficacy against various bacterial strains, revealing minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli .

- Enzyme Interaction Studies : Research focused on its ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or LC-MS to identify incomplete coupling or Boc-deprotection byproducts.

- Use activating agents (e.g., HOBt) to enhance coupling efficiency in sterically challenging environments .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry and Boc-group integrity. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm in 1H NMR, while the acetic acid proton resonates near 3.5–4.0 ppm .

- IR Spectroscopy : Identify key functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹ and carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures, such as differentiating furan and pyrrolidine protons .

Advanced: How can researchers address low yields due to steric hindrance during coupling reactions involving the Boc-protected pyrrolidine core?

Answer:

- Activation Strategies : Replace standard coupling agents with more reactive alternatives like HATU or PyBOP, which improve nucleophilic attack in sterically crowded environments .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and stabilize transition states.

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50–100°C) to accelerate reaction kinetics while minimizing decomposition .

- Protecting Group Alternatives : If Boc proves too bulky, consider temporary protection with Fmoc (fluorenylmethyloxycarbonyl), which is bulkier but cleavable under milder conditions .

Advanced: How should conflicting spectral data (e.g., NMR vs. HRMS) be analyzed to confirm the compound’s structure?

Answer:

- Cross-Validation : Re-run NMR under optimized conditions (e.g., higher field strength, deuterated DMSO for solubility) to resolve signal overlap. Compare with computational predictions (DFT-based NMR simulations) .

- Isotopic Labeling : Synthesize a 13C-labeled Boc group to track its retention or loss during reactions, clarifying discrepancies in mass spectral data .

- X-ray Crystallography : If crystalline, use SHELX-based refinement (e.g., SHELXL) to resolve absolute configuration and validate structural assignments .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis or acetic acid decarboxylation .

- Handling Precautions : Use gloves and eye protection (H319/H335 hazard codes apply). Avoid inhalation by working in a fume hood .

- Stability Monitoring : Periodically check purity via HPLC. Degradation products (e.g., free amine from Boc cleavage) appear as new peaks in chromatograms .

Advanced: How can researchers design in vitro experiments to evaluate the biological activity of this compound?

Answer:

- Target Selection : Prioritize enzymes with known interactions with pyrrolidine or furan motifs (e.g., proteases, kinases). Use molecular docking to predict binding affinity .

- Assay Design :

- Enzyme Inhibition : Measure IC50 via fluorescence-based assays (e.g., FRET substrates for proteases) .

- Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and quantify intracellular accumulation using flow cytometry .

- Control Experiments : Include a Boc-deprotected analog to assess the protective group’s impact on activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.